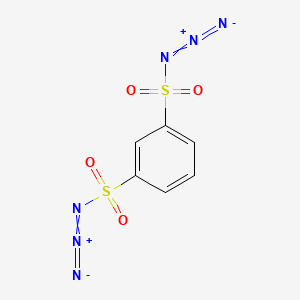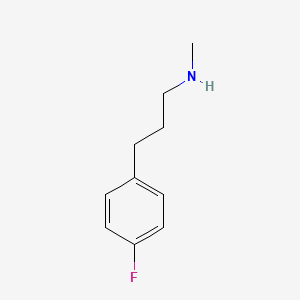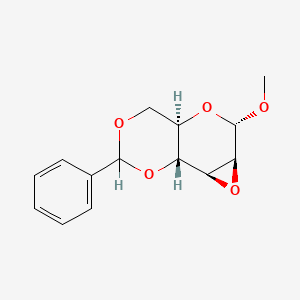
METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require specific catalysts and controlled conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance reaction rates and efficiency . The choice of reagents, solvents, and catalysts is crucial in industrial settings to ensure scalability and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves replacing one functional group with another to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce halogens or other functional groups, significantly altering the compound’s properties .
Applications De Recherche Scientifique
METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mécanisme D'action
The mechanism of action of METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares a similar benzofuran core but differs in the substitution pattern.
Carbosulfan: A benzofuran derivative used as an insecticide, highlighting the diverse applications of benzofuran compounds.
Indole Derivatives: While structurally different, indole derivatives share similar bioactive properties and are used in medicinal chemistry.
Uniqueness
METHYL 2-ETHYL-5-HYDROXY-3H-1-BENZOFURAN-2-CARBOXYLATE stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C12H14O4 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
methyl 2-ethyl-5-hydroxy-3H-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-3-12(11(14)15-2)7-8-6-9(13)4-5-10(8)16-12/h4-6,13H,3,7H2,1-2H3 |
Clé InChI |
DHUHQGBTOIJWNC-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=C(O1)C=CC(=C2)O)C(=O)OC |
SMILES canonique |
CCC1(CC2=C(O1)C=CC(=C2)O)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1639695.png)


![(Z)-7-[(2E,5S)-5-Hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1639702.png)
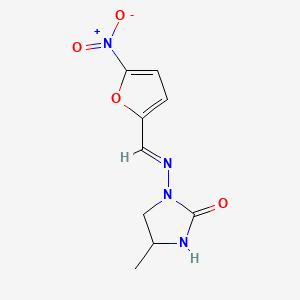


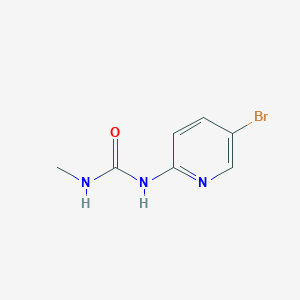
![4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine](/img/structure/B1639725.png)
